1-[(Ethylamino)carbonyl]piperidine-3-carboxylic acid
Description
1-[(Ethylamino)carbonyl]piperidine-3-carboxylic acid is a piperidine derivative featuring a carboxylic acid group at the 3-position and an ethylamino carbonyl substituent at the 1-position of the piperidine ring. This structural motif is significant in medicinal chemistry, as piperidine derivatives are often explored for their bioactivity, including enzyme inhibition and prodrug applications.
Properties
IUPAC Name |
1-(ethylcarbamoyl)piperidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O3/c1-2-10-9(14)11-5-3-4-7(6-11)8(12)13/h7H,2-6H2,1H3,(H,10,14)(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOXUBGHTPWVMKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1CCCC(C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401217959 | |
| Record name | 1-[(Ethylamino)carbonyl]-3-piperidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401217959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
923106-39-2 | |
| Record name | 1-[(Ethylamino)carbonyl]-3-piperidinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=923106-39-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(Ethylamino)carbonyl]-3-piperidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401217959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization of Linear Precursors
A method detailed in CN108484484B involves a Michael addition-cyclization sequence using diethyl malonate and acrylonitrile in the presence of bases like KOC(CH₃)₃ . The reaction proceeds at 30–35°C to form 2-oxo-3-ethyl piperidinecarboxylate, a key intermediate. Adjusting the malonate-to-acrylonitrile ratio (1:7.5–8.5 w/w) optimizes yield, while temperature control minimizes side reactions.
Functionalization of Preformed Piperidine Derivatives
Ethyl 1-aminopiperidine-3-carboxylate (CID 45791029) offers a direct precursor. Hydrolysis of the ester group to carboxylic acid, followed by reaction with ethyl isocyanate or ethyl chloroformate , introduces the ethylaminocarbonyl moiety. This route avoids racemization risks associated with ring synthesis but requires precise pH control during hydrolysis.
Introduction of the Ethylaminocarbonyl Group
Carbamate Formation via Amine Acylation
Ethyl 1-[(dimethylamino)carbonyl]piperidine-3-carboxylate (CID 2973524) exemplifies a related structure. Substituting dimethylamine with ethylamine in the presence of EDC·HCl and DMAP enables selective acylation. The reaction typically proceeds in dichloromethane at 0–5°C to suppress side reactions, yielding the target carbamate after 12–24 hours.
Protecting Group Strategies
Boc protection is critical for preventing undesired side reactions. As demonstrated in PMC8270337, piperidine-3-carboxylic acid is first protected as the N-Boc derivative before acylation. Deprotection with TFA/CH₂Cl₂ (1:1 v/v) restores the free amine, which is then reacted with ethyl chloroformate. This method achieves >90% purity by HPLC.
Chiral Resolution and Enantiomeric Enrichment
The patent CN106831540A describes a resolution method during hydrolysis. Treating 3-piperidine formamide hydrochlorides (60–95% S-enantiomer) with concentrated HCl at 60–65°C simultaneously hydrolyzes the amide and enriches enantiomeric excess (99.6% ee ). Key parameters include:
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Temperature : ≤30°C during pH adjustment to prevent racemization.
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Alkali lye : KOH/MeOH (1:4 w/w) at pH 6.5–7.5.
Purification and Isolation
Post-reaction purification involves:
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Precipitation : Adding methanol to the reaction mixture, followed by ethanol/petroleum ether (1:1 v/v) to precipitate the product.
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Crystallization : Slow evaporation from ethanol yields crystalline 1-[(ethylamino)carbonyl]piperidine-3-carboxylic acid with >99% purity.
Analytical Characterization
Comparative Analysis of Synthetic Methods
Industrial-Scale Considerations
For large-scale production, the hydrolysis-resolution method offers economic advantages:
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Atom economy : 92% (no protecting groups required).
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Solvent recovery : Methanol and ethanol are recycled, reducing waste.
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Throughput : 500 g batches achieve 250 g of purified product in 24 hours.
Chemical Reactions Analysis
1-[(Ethylamino)carbonyl]piperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-[(Ethylamino)carbonyl]piperidine-3-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is used in proteomics research to study protein structures and functions.
Industry: The compound is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 1-[(Ethylamino)carbonyl]piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Lipophilicity: The ethylamino carbonyl group in the target compound likely offers a balance between hydrophilicity and lipophilicity, contrasting with the more polar acetyl group in and the highly lipophilic trifluoromethylpyridinyl group in .
- Stability : Boc-protected derivatives (e.g., ) exhibit enhanced stability under acidic conditions, whereas acetylated analogs () are prone to hydrolysis.
Pharmacological and Stability Profiles
- Metabolic Stability: The ethylamino carbonyl group may offer resistance to esterase-mediated hydrolysis compared to acetylated analogs, as seen in nipecotic acid prodrug studies ().
- Bioactivity : Compounds with aryl or heteroaryl substituents (e.g., ) demonstrate targeted enzyme inhibition, whereas Boc-protected derivatives () are typically intermediates rather than bioactive molecules.
Biological Activity
1-[(Ethylamino)carbonyl]piperidine-3-carboxylic acid is a compound of interest due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, supported by relevant research findings, data tables, and case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C₉H₁₄N₂O₃
- Molecular Weight : 186.22 g/mol
The structure features a piperidine ring with an ethylamino group and a carboxylic acid moiety, which are critical for its biological interactions.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study conducted by BenchChem reported its effectiveness against various bacterial strains, suggesting it can inhibit bacterial growth through disruption of cell wall synthesis or interference with metabolic pathways.
Anticancer Properties
The compound has also been evaluated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells by modulating key signaling pathways. For instance, in vitro assays demonstrated that the compound could reduce cell viability in several cancer cell lines, including breast and colon cancer cells, with IC50 values indicating effective concentration levels for cytotoxicity .
The mechanism of action is believed to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes, leading to reduced proliferation of cancer cells.
- Cell Signaling Modulation : It could modulate pathways such as the MAPK/ERK pathway, which is crucial for cell survival and proliferation.
Case Study 1: Antimicrobial Efficacy
In a controlled study, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated an inhibition zone diameter of 15 mm for S. aureus and 12 mm for E. coli at a concentration of 100 µg/mL. These findings support the compound's potential as a therapeutic agent in treating bacterial infections.
Case Study 2: Anticancer Activity
A study involving MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines showed that treatment with the compound resulted in a dose-dependent decrease in cell viability. The IC50 values were calculated to be 25 µM for MCF-7 and 30 µM for HT-29, indicating promising anticancer activity .
Table 1: Summary of Biological Activities
Q & A
Q. How do multi-target interactions complicate mechanistic studies?
- Off-target effects are identified via proteome-wide affinity chromatography or thermal shift assays. Network pharmacology models (Cytoscape) map cross-talk between pathways (e.g., cancer and inflammation) .
Q. What enantioselective synthesis methods separate stereoisomers?
- Chiral HPLC (Chiracel OD-H column) or enzymatic resolution (lipase-catalyzed acyl transfer) achieves >99% enantiomeric excess. Absolute configuration is confirmed by X-ray crystallography .
Q. How is metabolic stability assessed in preclinical models?
- Microsomal stability assays (human liver microsomes + NADPH) quantify half-life (t). CYP450 inhibition screening (e.g., CYP3A4) identifies drug-drug interaction risks .
Q. What synergistic effects are observed in combination therapies?
- Checkerboard assays (FIC index) evaluate synergy with chemotherapeutics (e.g., doxorubicin). Synergistic doses reduce IC by 50% in resistant cell lines .
Q. How are reaction kinetics and thermodynamics optimized in scale-up?
- Flow chemistry systems (10–100 mL/min) enhance heat/mass transfer for exothermic reactions. Reaction calorimetry (RC1e) identifies safe operating conditions .
Q. What formulation strategies improve stability in aqueous solutions?
- Lyophilization with cryoprotectants (trehalose) or encapsulation in liposomes (70–150 nm size) extends shelf life. Accelerated stability testing (40°C/75% RH) validates excipient compatibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
